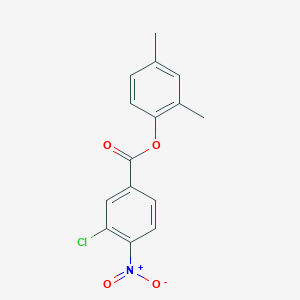

2,4-Dimethylphenyl 3-chloro-4-nitrobenzoate

説明

2,4-Dimethylphenyl 3-chloro-4-nitrobenzoate is an organic compound with the molecular formula C15H12ClNO4 and a molecular weight of 305.72 g/mol . This compound is part of a class of chemicals known as benzoates, which are esters of benzoic acid. It is characterized by the presence of a 2,4-dimethylphenyl group attached to a 3-chloro-4-nitrobenzoate moiety.

特性

CAS番号 |

618443-97-3 |

|---|---|

分子式 |

C15H12ClNO4 |

分子量 |

305.71 g/mol |

IUPAC名 |

(2,4-dimethylphenyl) 3-chloro-4-nitrobenzoate |

InChI |

InChI=1S/C15H12ClNO4/c1-9-3-6-14(10(2)7-9)21-15(18)11-4-5-13(17(19)20)12(16)8-11/h3-8H,1-2H3 |

InChIキー |

QTTVPFXKYNQUCA-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylphenyl 3-chloro-4-nitrobenzoate typically involves the esterification of 3-chloro-4-nitrobenzoic acid with 2,4-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The choice of solvents, temperature control, and purification techniques are crucial to ensure the purity and quality of the final product .

化学反応の分析

4. 科学研究への応用

2,4-ジメチルフェニル 3-クロロ-4-ニトロ安息香酸エステルは、科学研究においてさまざまな用途があります。

化学: より複雑な有機分子の合成における中間体として使用される。

生物学: 抗菌性や抗炎症性などの潜在的な生物活性を調査されている。

医学: 特に新しい治療薬の設計において、創薬における潜在的な用途について調査されている。

工業: 特殊化学薬品や材料の製造に使用される.

科学的研究の応用

2,4-Dimethylphenyl 3-chloro-4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

2,4-ジメチルフェニル 3-クロロ-4-ニトロ安息香酸エステルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの細胞標的に作用し、生化学的経路の調節につながる可能性があります。 ニトロ基は、生体内で還元されて、細胞マクロ分子と相互作用する可能性のある反応性中間体を生成する可能性があります 。

類似化合物との比較

類似化合物

- 3,4-ジメチルフェニル 2-クロロ-4-ニトロ安息香酸エステル

- 2,5-ジメチルフェニル 2-クロロ-4-ニトロ安息香酸エステル

- 2,4-ジクロロフェニル 3-ニトロ安息香酸エステル

独自性

2,4-ジメチルフェニル 3-クロロ-4-ニトロ安息香酸エステルは、その特異的な置換パターンにより独自性を持っています。これは、反応性と他の分子との相互作用に影響を与える可能性があります。 電子供与基(メチル基)と電子求引基(ニトロ基とクロロ基)の両方が存在することで、さまざまな化学変換において利用できる独自の電子環境が得られます .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。